2-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide
Description
The compound 2-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide is a hybrid molecule combining a tetrazole ring, a sulfanyl (thioether) linker, and a sulfamoylphenyl-acetamide moiety. Though direct pharmacological data for this compound are unavailable in the provided evidence, its structural features suggest applications in anti-inflammatory, antimicrobial, or enzyme-inhibitory contexts, based on analogs .
Properties
IUPAC Name |
2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3S2/c1-11-2-6-13(7-3-11)22-16(19-20-21-22)26-10-15(23)18-12-4-8-14(9-5-12)27(17,24)25/h2-9H,10H2,1H3,(H,18,23)(H2,17,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIUCBGMWFKOMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-methylphenylhydrazine with carbon disulfide and sodium azide to form the tetrazole ring. This intermediate is then reacted with 4-sulfamoylphenylacetic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms with altered oxidation states.
Substitution: Substituted products with new functional groups replacing the original ones.
Scientific Research Applications
2-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to bind to various enzymes and receptors. This binding can modulate biological pathways, leading to its observed effects. The sulfamoylphenyl group further enhances its binding affinity and specificity .
Comparison with Similar Compounds
Core Structural Variations
The target compound’s N-(4-sulfamoylphenyl)acetamide backbone is shared with multiple analogs (Table 1). Key differences lie in the substituents attached to the acetamide’s amino group:
Key Observations :
- Heterocycle Type : The tetrazole in the target compound may confer higher metabolic stability compared to benzothiazoles (compound 1) or thiadiazoles (compound 10), which are prone to oxidative degradation .
- Linker Flexibility : The sulfanyl group in the target compound provides a flexible spacer, contrasting with rigid aromatic linkers in benzothiazole derivatives.
Pharmacological Activity Trends
- Anti-exudative Effects : Acetamides with triazole-thiadiazole substituents (e.g., compound 10) showed significant anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) in rodent models .
- Antiproliferative Potential: Hydroxyacetamide derivatives with imidazole-triazole motifs demonstrated cytotoxicity against cancer cell lines, suggesting the target compound’s sulfamoyl group could enhance DNA topoisomerase inhibition .
- Enzyme Inhibition : Benzothiazole analogs (e.g., compound 1) inhibited cyclooxygenase-2 (COX-2) in vitro, implying that the tetrazole-sulfamoyl combination in the target compound may target similar pathways .
Physicochemical Properties
Melting points (MP) and solubility trends for related compounds provide indirect insights:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
